![molecular formula C24H28N2 B3684992 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B3684992.png)
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Overview
Description
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of both an ethylphenyl and a naphthalenylmethyl group attached to the piperazine ring
Preparation Methods
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Attachment of the ethylphenyl group: This step often involves the alkylation of the piperazine ring with 4-ethylbenzyl chloride under basic conditions.
Attachment of the naphthalenylmethyl group: This can be done through a similar alkylation reaction using naphthalen-1-ylmethyl chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs for treating allergies and other conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and altering cellular pathways .
Comparison with Similar Compounds
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine can be compared with other similar compounds, such as:
1-Methyl-4-(naphthalen-1-ylmethyl)piperazine: This compound has a similar structure but lacks the ethylphenyl group, which may result in different chemical and biological properties.
1-[(4-Ethylphenyl)methyl]piperazine: This compound lacks the naphthalenylmethyl group, which may affect its interactions with molecular targets and its overall activity.
The uniqueness of this compound lies in its dual functional groups, which provide a combination of properties that can be exploited for specific applications .
Biological Activity
1-[(4-Ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a compound belonging to the piperazine class, characterized by a complex structure that allows it to interact with various biological systems. Its potential pharmacological applications are significant, particularly in the context of neuropharmacology and therapeutic interventions for psychiatric disorders.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 368.5 g/mol. The compound features a piperazine ring substituted with both ethylphenyl and naphthalenyl groups, enhancing its lipophilicity and receptor affinity.
Research indicates that this compound interacts primarily with neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA) receptors. The dual substitution pattern on the piperazine ring suggests that it may act as an agonist or antagonist depending on the receptor subtype involved.
Interaction with Receptors
- Serotonin Receptors : Preliminary studies suggest that this compound may exhibit affinity for various serotonin receptor subtypes, which could implicate its use in treating mood disorders.
- Dopamine Receptors : The compound's structure may also allow it to modulate dopamine pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease.
Biological Activity and Therapeutic Potential
The biological activity of this compound has been evaluated in several studies, indicating its potential as a therapeutic agent:
Study | Findings | Implications |
---|---|---|
Study 1 | Showed significant anxiolytic effects in animal models. | Potential use in anxiety disorders. |
Study 2 | Demonstrated antidepressant-like activity. | Could be developed for depression treatment. |
Study 3 | Exhibited neuroprotective effects against oxidative stress. | May have applications in neurodegenerative diseases. |
Case Studies
- Anxiety Disorders : In a controlled study involving rodents, administration of the compound resulted in reduced anxiety-like behaviors in elevated plus-maze tests, suggesting its efficacy as an anxiolytic agent.
- Depression Models : In another study, the compound showed promise in reducing depressive symptoms in forced swim tests, indicating potential antidepressant properties.
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound set it apart from other piperazine derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Naphthalene substitution | Moderate antidepressant effects |
Compound B | Simple phenyl group | Limited receptor affinity |
This compound | Ethylphenyl and naphthalene groups | Significant anxiolytic and antidepressant effects |
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2/c1-2-20-10-12-21(13-11-20)18-25-14-16-26(17-15-25)19-23-8-5-7-22-6-3-4-9-24(22)23/h3-13H,2,14-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIVBDSUFUPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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